molecular formula C18H28N2O3S B11935268 3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol

3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol

Katalognummer: B11935268
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: HWKROQUZSKPIKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-[2-(4-Methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol is a sulfonated phenolic compound featuring a pyrrolidine ring substituted with a 4-methylpiperidinyl ethyl chain. Its systematic IUPAC name, 3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol, highlights its stereochemical configuration (R-configuration at the pyrrolidine C2 position) and complex heterocyclic architecture . These features may confer unique physicochemical properties, such as balanced solubility and membrane permeability, which are critical for pharmacological activity.

Eigenschaften

IUPAC Name

3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKROQUZSKPIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by their functionalization and coupling with a sulfonylphenol group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen

3-[2-[2-(4-Methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol durchläuft verschiedene chemische Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

  • Cognitive Impairment : Research indicates that SB-269970 may have potential in treating cognitive deficits associated with disorders such as Alzheimer's disease. Its action on serotonin receptors could help ameliorate symptoms related to memory and learning .
  • Anxiety and Depression : Given its role in serotonin modulation, this compound may also be explored for its effects on anxiety and depressive disorders .

Metabolic Disorders

  • SB-269970 has been linked to the modulation of metabolic pathways, potentially offering benefits in conditions like obesity and type 2 diabetes. Its influence on serotonin signaling may play a role in appetite regulation and energy metabolism .

Antinociceptive Effects

  • The compound has shown promise in pain management through its interaction with pain pathways mediated by serotonergic systems. This application is particularly relevant for chronic pain conditions where traditional analgesics may be ineffective .

Study 1: Cognitive Enhancement

A study evaluated the effects of SB-269970 on cognitive performance in animal models. Results indicated significant improvements in tasks measuring memory and learning, suggesting its potential as a cognitive enhancer .

Study 2: Metabolic Regulation

Research examining the metabolic effects of SB-269970 demonstrated its ability to influence glucose homeostasis and insulin sensitivity in diabetic models. These findings support further investigation into its use for metabolic syndrome management .

Study 3: Pain Modulation

In a clinical setting, the analgesic properties of SB-269970 were assessed in patients with chronic pain conditions. The results indicated a reduction in pain scores, highlighting its potential as an alternative treatment for pain management .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Quinoline Carboxamide Derivatives ()

Compounds such as SzR-105 (C₁₅H₂₀ClN₃O₂, MW 309.79) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂, MW 321.80) share a hydroxyquinoline core but differ in substituents. Key distinctions include:

  • Functional Groups: The target compound’s sulfonylphenol group contrasts with the carboxamide and tertiary amine groups in these derivatives. This difference may influence acidity (sulfonylphenol’s pKa ~8–10 vs. carboxamide’s ~3–5) and hydrogen-bonding capacity .
  • Lipophilicity: The 4-methylpiperidine-ethyl-pyrrolidine chain in the target compound likely enhances lipophilicity compared to the dimethylamino or morpholinomethyl groups in analogs like C₁₉H₂₆N₄O₃ (MW 358.43) .
  • Biological Activity: Quinoline derivatives in were tested in U937 cell models, showing immunomodulatory effects during bacterial infection. The target compound’s sulfonyl group may favor different target interactions (e.g., enzyme inhibition vs. receptor modulation) .
Table 1: Comparison with Quinoline Carboxamides
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound Not provided* Estimated ~450 Sulfonylphenol, 4-methylpiperidine
SzR-105 C₁₅H₂₀ClN₃O₂ 309.79 Quinoline carboxamide, dimethylamino
N-(2-(pyrrolidin-1-yl)ethyl)-... () C₁₆H₂₀ClN₃O₂ 321.80 Quinoline carboxamide, pyrrolidinyl
C₁₉H₂₆N₄O₃ () C₁₉H₂₆N₄O₃ 358.43 Morpholinomethyl, dimethylamino

Pyrimidinone and Pyridine Derivatives (–4)

  • Pyrimidinones (): Compounds like 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one feature fused heterocyclic cores (pyrimidinone, pyrazolopyridine) with aminoalkyl substituents.
  • Pyridines (): Halogenated/nitro-substituted pyridines (e.g., 3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate) exhibit electrophilic reactivity, making them suitable for cross-coupling reactions. The target compound’s sulfonylphenol group lacks such reactivity but may offer superior stability in biological systems .
Table 2: Comparison with Pyrimidinones and Pyridines
Compound Type Example Substituents Key Features Potential Applications
Target Compound Sulfonylphenol, piperidine-pyrrolidine Balanced polarity, stereochemical complexity CNS therapeutics, enzyme inhibition
Pyrimidinones Dimethylamino, morpholinoethyl Fused heterocycles, basic amines Kinase inhibition, oncology
Pyridines Bromo, nitro, triflate Electrophilic sites, halogenation Synthetic intermediates

Key Research Findings and Implications

  • Limitations : Absence of hydrochloride salt (cf. compounds) may reduce aqueous solubility, necessitating formulation adjustments for bioavailability .
  • Further studies comparing its sulfonamide interactions with quinoline carboxamides’ mechanisms are needed.

Biologische Aktivität

3-[2-[2-(4-Methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol, also known as (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H28N2O3S
  • Molecular Weight : 352.5 g/mol
  • CAS Number : 261901-57-9

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which play crucial roles in mood regulation and neurological functions.

Key Findings:

  • Serotonin Receptor Interaction : The compound may influence serotonin (5-HT) receptor pathways, which are implicated in mood disorders and anxiety. Studies have shown that similar compounds can affect temperature homeostasis and metabolic responses through these receptors .
  • Antiepileptic Potential : Structural analogs of this compound have shown efficacy in treating epilepsy. For example, drugs like levetiracetam, which share similar structural features, target brain-specific binding sites to exert their antiepileptic effects .

Biological Activity

Research indicates that the compound exhibits several biological activities:

Pharmacological Effects

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, similar to other pyrrolidine derivatives .
  • Neuroprotective Effects : The sulfonamide moiety is known to enhance neuroprotection against oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .

Case Studies

A limited number of case studies have specifically addressed the biological activity of (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol. However, related studies on similar compounds provide insights into their potential applications:

  • Case Study on Hindered Phenols : Research on hindered phenols has demonstrated their ability to act as antioxidants and protect against cellular damage, suggesting that (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol may have similar protective effects .

Data Summary Table

PropertyValue
Molecular FormulaC18H28N2O3S
Molecular Weight352.5 g/mol
CAS Number261901-57-9
Anticonvulsant ActivityPotentially effective
Neuroprotective EffectsYes

Q & A

Q. What are the recommended synthetic routes for 3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol, and how can purity be validated?

  • Methodological Answer : The compound’s synthesis likely involves sulfonylation of a phenolic precursor with a pyrrolidine-piperidine intermediate. A validated approach could mirror sulfonyl chloride coupling under basic conditions (e.g., using triethylamine in dichloromethane), as seen in structurally similar piperidine sulfonamide derivatives . Purity validation requires HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6, methanol/buffer 65:35) to resolve polar byproducts . Confirm identity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry.

Q. How should researchers design experiments to assess the compound’s preliminary biological activity?

  • Methodological Answer : Use a tiered approach:
  • In vitro assays : Screen against target enzymes/receptors (e.g., kinases, GPCRs) given the sulfonylphenol moiety’s potential bioactivity. Include positive/negative controls and dose-response curves.
  • Cytotoxicity profiling : Employ cell viability assays (e.g., MTT) in diverse cell lines to identify selectivity windows.
  • Antioxidant activity : Adapt protocols from phenolic compound studies, such as DPPH radical scavenging assays, with replicates to ensure statistical power .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) as outlined in safety frameworks for sulfonamide derivatives . Use PPE (gloves, goggles, lab coat), work in a fume hood, and store in sealed containers away from oxidizers. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing stereochemical impurities?

  • Methodological Answer :
  • Reaction optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., DCM vs. THF), and base (e.g., NaOH vs. K2 _2CO3 _3). Monitor intermediates via LC-MS.
  • Stereochemical control : Introduce chiral catalysts (e.g., BINOL-derived ligands) during pyrrolidine formation. Validate enantiomeric excess via chiral HPLC or X-ray crystallography, as demonstrated in benzimidazole sulfonamide studies .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2 _2O2 _2) conditions. Use UPLC-PDA to track degradation products.
  • pH-rate profiling : Construct a pH-stability profile (pH 1–12) and identify degradation pathways (e.g., sulfonamide hydrolysis). Cross-validate with NMR to confirm structural changes .

Q. How can environmental fate and ecotoxicity be evaluated for this compound?

  • Methodological Answer : Adopt the INCHEMBIOL framework :
  • Abiotic studies : Measure solubility, log KowK_{ow}, and photolysis rates.
  • Biotic studies : Conduct acute/chronic toxicity assays in Daphnia magna or algae. Use OECD Test Guidelines 201/202.
  • Modeling : Predict environmental partitioning using EPI Suite or ECOSAR.

Methodological Notes

  • Stereochemical Analysis : Single-crystal X-ray diffraction (as in ) is definitive for resolving ambiguous NOE or CD spectra.
  • Data Reproducibility : Replicate key experiments (e.g., biological assays) across independent labs to address batch-to-batch variability.
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal, referencing hazard codes and regulatory standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.